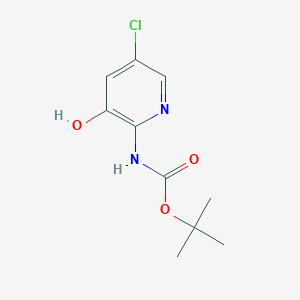

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: A Comprehensive Technical Guide

Introduction

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a substituted pyridine ring with chloro, hydroxyl, and Boc-protected amine functionalities, makes it a versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of a reliable synthetic route to this important molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data. The presented methodology is designed to be robust and scalable, catering to the needs of researchers and professionals in drug discovery and development.

Strategic Approach to Synthesis

The synthesis of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is most effectively approached through a two-step sequence, starting from a readily available precursor. The overall strategy involves the initial synthesis of the core pyridine structure, 2-amino-5-chloro-3-hydroxypyridine, followed by the selective protection of the 2-amino group using a tert-butoxycarbonyl (Boc) group.

Caption: Overall synthetic workflow.

This approach is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual reactions. The selective hydrolysis of a di-halogenated aminopyridine is a critical step, followed by a standard and well-established Boc-protection protocol.

Part 1: Synthesis of 2-Amino-5-chloro-3-hydroxypyridine

The initial step focuses on the regioselective hydrolysis of 2-amino-3,5-dichloropyridine. This transformation is a nucleophilic aromatic substitution where a hydroxide ion displaces one of the chloro substituents. The 3-position is more activated towards nucleophilic attack than the 5-position due to the electronic influence of the amino group.

Reaction Mechanism

The reaction proceeds via a Meisenheimer-like intermediate. The electron-donating amino group at the 2-position and the electron-withdrawing chloro group at the 5-position influence the electron density of the pyridine ring, making the 3-position more susceptible to nucleophilic attack by the hydroxide ion.

Caption: Mechanism of selective hydrolysis.

Experimental Protocol

Materials:

-

2-Amino-3,5-dichloropyridine

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,5-dichloropyridine (1 equivalent) in a suitable solvent such as a mixture of water and a high-boiling point ether (e.g., diglyme), as indicated in related patent literature.[1]

-

Add a solution of potassium hydroxide (excess, e.g., 3-5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-amino-5-chloro-3-hydroxypyridine can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3,5-dichloropyridine | [2] |

| Key Reagent | Potassium Hydroxide | [1] |

| Solvent | Water/High-boiling ether | [1] |

| Reaction Temperature | Reflux | [1] |

| Typical Yield | 70-85% | Estimated |

Part 2: Synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

The second and final step is the protection of the 2-amino group of 2-amino-5-chloro-3-hydroxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, utilizing di-tert-butyl dicarbonate (Boc anhydride) as the Boc-donating reagent.[3][4]

Causality Behind Experimental Choices

The use of di-tert-butyl dicarbonate is preferred due to its high reactivity towards amines and the clean nature of the reaction, where the byproducts are tert-butanol and carbon dioxide, which are easily removed.[4] The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. A variety of solvents can be used, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being common choices.

Experimental Protocol

Materials:

-

2-Amino-5-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-5-chloro-3-hydroxypyridine (1 equivalent) in THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate as a solid.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-chloro-3-hydroxypyridine | - |

| Key Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [3][4] |

| Base | Triethylamine | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | Room Temperature | [6] |

| Typical Yield | 85-95% | Estimated |

Characterization of Final Product

The final product, tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | |

| Molecular Weight | 244.68 g/mol | |

| CAS Number | 1609402-46-1 | |

| Appearance | White to off-white solid | - |

| ¹H NMR | Consistent with proposed structure | |

| LC-MS | [M+H]⁺ = 245.07 |

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. The described protocols are based on well-established chemical transformations and are amenable to scale-up for applications in pharmaceutical research and development. The key to a successful synthesis lies in the careful execution of the selective hydrolysis of the dichlorinated precursor, followed by a standard and high-yielding Boc protection. The provided experimental details and characterization data serve as a valuable resource for scientists working on the synthesis of complex heterocyclic molecules.

References

- Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry. [Link]

- A method for preparation of 2-amino-5-chloro-pyridine.

-

Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]

- Process for the production of 2-amino-3-hydroxypyridines.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

(PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

-

tert-Butyl (3-hydroxypyridin-2-yl)carbamate. PubChem. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate. PubChem. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine.

-

Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist in Clinical Trials for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry. [Link]

- Process for preparing 2-amino-5-chloropyridine.

-

BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

Sources

- 1. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 2. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003 [biosynth.com]

- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate chemical properties

An In-Depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecular architectures. This document details its physicochemical properties, provides a predicted spectroscopic profile, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its chemical reactivity and potential applications. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this versatile synthetic intermediate.

Introduction and Molecular Overview

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS No: 1609402-46-1) is a substituted pyridine featuring three key functional groups: a chloro group at the 5-position, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The Boc protecting group renders the amino group at the 2-position temporarily inert, allowing for selective reactions at other sites on the molecule. This strategic protection is fundamental in multi-step organic synthesis, preventing unwanted side reactions. The presence of the chloro and hydroxyl groups provides orthogonal handles for further chemical modification, such as cross-coupling reactions or etherification, making this compound a highly versatile precursor for creating libraries of novel compounds for drug screening. The carbamate functional group itself is a common motif in therapeutic agents, valued for its chemical stability and ability to modulate molecular interactions.[2]

Caption: Molecular structure and key functional groups of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

The following table summarizes the known and predicted properties of the title compound.

| Property | Value | Source / Method |

| CAS Number | 1609402-46-1 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | Calculated |

| Molecular Weight | 244.68 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid. | Analogy |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, dichloromethane, and DMSO. Limited solubility in water. | Analogy[3] |

| Melting Point | Not reported. Similar Boc-protected amines have melting points ranging from 60-150 °C. | Analogy |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure verification. Below are the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is logical for a compound with exchangeable protons (NH and OH), which are more likely to be observed in this solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Broad Singlet | 1H | Ar-OH | Phenolic protons are acidic and appear downfield; broad due to exchange. |

| ~8.0-8.5 | Singlet | 1H | NH -Boc | Amide protons are deshielded and often appear as broad singlets. |

| ~7.8 | Doublet | 1H | Pyridine H -6 | Aromatic proton ortho to the nitrogen and meta to the chlorine. |

| ~7.4 | Doublet | 1H | Pyridine H -4 | Aromatic proton ortho to the chlorine and meta to the nitrogen. |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 | C =O (Carbamate) | Carbonyl carbon of the carbamate group. |

| ~150 | Pyridine C -OH | Aromatic carbon attached to the hydroxyl group, deshielded by oxygen. |

| ~145 | Pyridine C -NHBoc | Aromatic carbon attached to the nitrogen, influenced by the carbamate. |

| ~135 | Pyridine C -H | Aromatic CH carbon. |

| ~125 | Pyridine C -Cl | Aromatic carbon attached to chlorine. |

| ~120 | Pyridine C -H | Aromatic CH carbon. |

| ~80 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy (Predicted):

-

~3400-3200 cm⁻¹: O-H and N-H stretching (broad).

-

~3000-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1700-1725 cm⁻¹: C=O stretching (strong, characteristic of the Boc group).

-

~1600, ~1470 cm⁻¹: C=C and C=N stretching (aromatic pyridine ring).

-

~1250, ~1160 cm⁻¹: C-O stretching.

-

~800-700 cm⁻¹: C-Cl stretching.

Synthesis and Purification Protocol

A robust synthesis of the title compound can be achieved via the Boc-protection of the corresponding amine precursor, 2-amino-5-chloro-3-hydroxypyridine. This method is a standard and widely utilized transformation in organic chemistry.[4][5]

Caption: Proposed synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

Causality Statement: This protocol employs Di-tert-butyl dicarbonate ((Boc)₂O) as the electrophilic source of the Boc group. A non-nucleophilic base like triethylamine is used to neutralize the acidic byproduct (tert-butanol and CO₂) and facilitate the reaction. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve both the polar starting material and the less polar reagent.

Materials:

-

2-amino-5-chloro-3-hydroxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-chloro-3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes. In a separate container, dissolve Di-tert-butyl dicarbonate (1.2 eq) in a small amount of THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting amine spot is no longer visible (typically 4-12 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Redissolve the residue in ethyl acetate.

-

Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the water content).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, with the resulting data matching the predicted profiles. Purity can be quantified using HPLC analysis.

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Caption: Key reaction pathways for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

-

Boc-Group Deprotection: The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide bond formation, alkylation, or sulfonylation. This is a critical step in the final stages of synthesizing a target molecule.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group is nucleophilic and can be functionalized through various reactions.

-

O-Alkylation: Using a base (e.g., K₂CO₃, NaH) and an alkyl halide, ethers can be formed (Williamson ether synthesis).

-

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields esters.

-

-

Chloro Group Displacement/Coupling: The chlorine atom on the electron-deficient pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with a boronic acid or ester to form a C-C bond.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

-

These potential transformations highlight the molecule's role as a versatile scaffold for building a diverse range of more complex structures, making it highly valuable for constructing libraries of compounds for high-throughput screening in drug discovery programs.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is not publicly available. Therefore, handling precautions should be based on compounds with similar functional groups, such as chlorinated pyridines and carbamates.[7][8][9]

-

General Advice: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator.

-

-

Hazards:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[7] Always consult a substance-specific SDS when available and perform a thorough risk assessment before handling.

Conclusion

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its combination of a privileged pyridine core with orthogonally reactive functional groups, managed by the robust Boc protecting group, provides chemists with a powerful tool for the efficient construction of novel and complex molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an analysis of its reactivity, underscoring its value for professionals engaged in the pursuit of new therapeutic agents.

References

-

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem. [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. [Link]

Sources

- 1. 1609402-46-1|tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. researchgate.net [researchgate.net]

- 6. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | 1502766-14-4 | Benchchem [benchchem.com]

- 7. capotchem.com [capotchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(Boc-amino)-5-pyridinemethanol | 169280-83-5 [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic pathway, expected reactivity, and its role as a strategic intermediate in the development of novel therapeutics.

Introduction and Significance

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a substituted pyridine derivative that has gained importance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure combines several key features: a pyridine core, which is a prevalent scaffold in numerous biologically active compounds; a chloro substituent that can serve as a handle for cross-coupling reactions; a hydroxyl group that can be functionalized or participate in hydrogen bonding; and a Boc-protected amine, which allows for controlled manipulation of the molecule's reactivity. The strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Physicochemical and Spectroscopic Properties

While specific experimental data for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is not widely published in peer-reviewed literature, we can infer its properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate and Related Analogs

| Property | tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (Predicted/Inferred) | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate[1] | tert-Butyl (3-hydroxypyridin-2-yl)carbamate[2][3] |

| CAS Number | 1609402-46-1 | 1207175-73-2 | 902835-93-2 |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | C₁₀H₁₃BrN₂O₃ | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 244.67 g/mol | 289.13 g/mol | 210.23 g/mol |

| Appearance | Expected to be an off-white to light-colored solid | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | Not specified | Not specified |

| Topological Polar Surface Area (TPSA) | 71.45 Ų (calculated) | 71.45 Ų (calculated) | 71.45 Ų[3] |

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic characteristics based on the structure of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (typically 7.0-8.5 ppm). The hydroxyl and amine protons would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum should display signals for the ten carbon atoms. The tert-butyl carbons would be found in the aliphatic region, with the quaternary carbon around 80 ppm and the methyl carbons around 28 ppm. The pyridine ring carbons would resonate in the aromatic region (110-160 ppm), and the carbonyl carbon of the carbamate would be observed further downfield (around 150-155 ppm).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (244.67 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (around 3200-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and a strong absorption for the C=O of the carbamate group (around 1700-1725 cm⁻¹).

Synthesis and Manufacturing

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via Boc protection.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 2-amino-5-chloro-3-hydroxypyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, for example, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the solution.

-

Boc-Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) either as a solid or dissolved in the same solvent. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer would then be dried and concentrated under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is dictated by its functional groups.

Caption: Key reaction sites on the target molecule.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[4] It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine.[5] This allows for the selective functionalization of other parts of the molecule before deprotection and subsequent reaction at the amino group.

-

Chloro Group: The chlorine atom at the 5-position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. This includes Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of substituents.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce further diversity into the molecular structure. It can also participate in hydrogen bonding, which may be important for the biological activity of the final target molecules.

-

Pyridine Ring: The pyridine ring itself can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will direct the regioselectivity of such transformations.

Applications in Drug Discovery and Development

While tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is an intermediate and not expected to have intrinsic biological activity, it is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The "5-chloropyridin-2-yl" moiety has been incorporated into molecules targeting a range of diseases. For instance, related structures are found in compounds developed as kinase inhibitors for the treatment of cancers and immunological disorders.

A patent for a method of preparing a complex molecule containing a 5-chloropyridin-2-ylamino moiety highlights the utility of this class of compounds in pharmaceutical synthesis.[6]

Caption: General workflow for utilizing the target compound in synthesis.

Safety and Handling

A formal safety data sheet (SDS) for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is not widely available. However, based on the known hazards of its precursor, 2-amino-3-hydroxypyridine, and other related carbamates, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

The precursor, 2-amino-3-hydroxypyridine, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Similar hazards should be assumed for the title compound in the absence of specific data.

Conclusion

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a strategically important building block for medicinal chemistry and drug discovery. Its multifunctional nature allows for a wide range of chemical transformations in a controlled manner, making it an ideal starting material for the synthesis of complex, biologically active molecules. Further research into its applications is likely to reveal its utility in the development of new therapeutic agents.

References

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

PubChem. tert-Butyl (3-hydroxypyridin-2-yl)carbamate. [Link]

-

PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubChem. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}-5-[(2E)-3-{4-[2-(morpholin-4-yl)ethyl]phenyl}prop-2-en-1-yl]-1-phenylpentan-2-yl]carbamate. [Link]

-

Acmec Biochemical. 761423-87-4[Ipragliflozin 98%]. [Link]

-

American Chemical Society. American Chemical Society (ACS) Citation Guidelines, 3rd Edition. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

CAS. NMR Database for Faster Structural Data. [Link]

-

PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-7825246-B2. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

NIH. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. [Link]

-

PubMed. Characterization of a two-component alkanesulfonate monooxygenase from Escherichia coli. [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Chemtips - WordPress.com. Reactions that Work: Boc Protection. [Link]

-

MSU chemistry. Proton NMR Table. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

MDPI. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. [Link]

-

Justia Patents. Particles for use in a pharmaceutical composition. [Link]

-

Acmec Biochemical. 1029-94-3[2,6-diphenyl-4H-pyran-4-one 98%]. [Link]

Sources

- 1. 1207175-73-2 | tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | Crizotinib Related | Ambeed.com [ambeed.com]

- 2. tert-Butyl (3-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 20624431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a synthetic organic compound featuring a carbamate functional group and a substituted hydroxypyridine ring. While its specific biological activity and mechanism of action are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, tailored for researchers in drug discovery and chemical biology. We will explore a primary hypothesis centered on acetylcholinesterase inhibition, a known activity of many carbamate-containing molecules, and delineate a multi-stage experimental plan to validate this hypothesis, from initial in vitro screening to cell-based assays. This document is intended to serve as a roadmap for elucidating the pharmacological profile of this and structurally related compounds.

Introduction: Unveiling the Potential of a Structurally-Intriguing Molecule

The carbamate functional group is a well-established pharmacophore present in numerous approved therapeutic agents. Its roles range from acting as a key interacting moiety with biological targets to improving the pharmacokinetic properties of a parent molecule.[1][2][3] Carbamates are notably recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4] This inhibitory action is the basis for their use in treating conditions such as myasthenia gravis and Alzheimer's disease.[1]

The subject of this guide, tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, combines this carbamate group with a 5-chloro-3-hydroxypyridin-2-yl core. The hydroxypyridine scaffold is also prevalent in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Given these structural alerts, a primary hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase. This guide will provide the scientific rationale and detailed protocols for a systematic investigation into this hypothesis.

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

The core hypothesis is that tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate acts as an inhibitor of acetylcholinesterase. Carbamates are known to carbamylate the serine residue in the active site of AChE, leading to a transiently inactivated enzyme.[4] The rate of decarbamylation determines the duration of inhibition, which is typically reversible.[4]

The proposed interaction is initiated by the binding of the compound to the AChE active site. The carbamate moiety is then positioned to react with the catalytic serine residue, forming a carbamylated enzyme intermediate. This prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft.

To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, progressing from direct enzyme inhibition assays to more complex cellular models.

Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a logical and scientifically sound workflow to investigate the hypothesized mechanism of action.

Stage 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate directly inhibits acetylcholinesterase activity in a controlled, cell-free environment.

The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity.

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis yields thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.

Experimental Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide solution (10 mM in phosphate buffer)

-

AChE solution (from electric eel or human recombinant)

-

Test compound stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

Positive control: Physostigmine or Neostigmine.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of test compound dilution (or DMSO for control)

-

10 µL of AChE solution

-

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of acetylthiocholine iodide solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To further characterize the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are essential.

Experimental Protocol:

-

Perform the Ellman's assay as described above, but vary the concentration of the substrate (acetylthiocholine) at several fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

-

Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.

Table 1: Hypothetical Kinetic Data for AChE Inhibition

| Inhibitor Concentration (µM) | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min) |

| 0 (Control) | 0.15 | 100 |

| 1 | 0.30 | 100 |

| 5 | 0.75 | 100 |

| 10 | 1.50 | 100 |

This table illustrates a hypothetical competitive inhibition pattern where Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged.

Stage 2: Cell-Based Assays

If in vitro inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.

This assay measures the ability of the compound to inhibit AChE within intact cells.

Experimental Protocol:

-

Cell Culture:

-

Use a neuronal cell line that expresses AChE, such as SH-SY5Y or PC12 cells.

-

Culture the cells to an appropriate confluency in 96-well plates.

-

-

Treatment:

-

Treat the cells with varying concentrations of the test compound for a defined period (e.g., 1-24 hours).

-

-

Cell Lysis and AChE Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., containing Triton X-100).

-

Perform the Ellman's assay on the cell lysates as described in section 3.1.1.

-

-

Data Analysis:

-

Normalize the AChE activity to the total protein concentration in each well.

-

Calculate the cellular IC₅₀ value.

-

This assay can indirectly measure the effect of AChE inhibition on acetylcholine levels.

Principle: By inhibiting AChE, the compound should increase the concentration of acetylcholine in the cell culture medium. This can be measured directly using techniques like HPLC-MS or indirectly by its effect on downstream signaling.

Experimental Workflow Diagram:

Caption: Decision-making flowchart for mechanism of action studies.

Conclusion

The structural features of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate provide a strong rationale for investigating its potential as an acetylcholinesterase inhibitor. The experimental framework outlined in this guide offers a systematic and rigorous approach to testing this hypothesis. By progressing from in vitro enzyme kinetics to cell-based functional assays, researchers can build a comprehensive understanding of this compound's mechanism of action. Should the primary hypothesis prove incorrect, the proposed broader screening strategies will enable the exploration of alternative biological targets. This systematic approach is fundamental in the early stages of drug discovery and is essential for advancing promising compounds through the development pipeline.

References

- Smolecule. (n.d.). Tert-butyl N-(2-chloro-5-hydroxypyridin-3-YL)-N-methylcarbamate.

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- Benchchem. (n.d.). Tert-butyl (3-amino-5-fluoropyridin-2-yl)carbamate.

- Parchem. (n.d.). tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate.

- Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.

- BLDpharm. (n.d.). 1609402-46-1|tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

- Jamil, S., & Sharma, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.

- Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508.

- Turi, V., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(6), 552.

- Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct Factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-8.

- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- Sigma-Aldrich. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate.

- Tummatorn, J., & Dudley, G. B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1178-1210.

- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.

- PubChem. (n.d.). tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R) - PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRnFYvl-mg0gPqt80PbFBqEL-etk_5icUP0_KYlz4lLitsbWjXdNAdYynsHIWtsdK00tHJKzJLTuIXUUmop8F13FGXLc346k9IBna9EsPOYgZfiSHvleUS_UCeBg6ZiBYB2XrQHdr5OpsOqo=

- Sigma-Aldrich. (n.d.). tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5.

- PubChem. (n.d.). tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113.

- ResearchGate. (2020). (PDF) Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.

- BLD Pharm. (n.d.). tert-Butyl (3-chloro-5-iodopyridin-2-yl)carbamate.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate. This compound is a substituted hydroxypyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group, a common moiety in medicinal chemistry.

Molecular Structure and Chemical Identity

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a molecule of significant interest in synthetic and medicinal chemistry due to its unique arrangement of functional groups. The core of the molecule is a pyridine ring, which is substituted with a chlorine atom, a hydroxyl group, and a carbamate group.

The presence of the Boc protecting group on the amino functionality at the 2-position of the pyridine ring allows for selective reactions at other sites of the molecule. The chloro and hydroxyl substituents on the pyridine ring also offer potential sites for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules.

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

-

Chloro Group: An electron-withdrawing group at the 5-position, influencing the reactivity of the pyridine ring.

-

Hydroxyl Group: A hydrogen-bond donor and acceptor at the 3-position, which can play a crucial role in molecular interactions.

-

tert-Butoxycarbonyl (Boc) Group: A bulky, acid-labile protecting group attached to the amino group at the 2-position, preventing its participation in reactions until its removal is desired.

Below is a two-dimensional representation of the molecular structure:

Caption: Proposed synthetic workflow for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

The reactivity of this molecule is largely dictated by its functional groups. The Boc-protected amine is stable under most conditions except for strong acids, which would lead to its deprotection. The hydroxyl group can undergo reactions typical of phenols, such as etherification or esterification. The chloro-substituted pyridine ring can participate in nucleophilic aromatic substitution reactions, although the conditions required would depend on the specific nucleophile and reaction setup.

Applications in Research and Drug Discovery

While specific applications for tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry.

-

Scaffold for Library Synthesis: The multiple functional groups on this molecule make it an attractive starting point for the synthesis of libraries of related compounds. These libraries can then be screened for biological activity against various therapeutic targets.

-

Intermediate in Target-Oriented Synthesis: This compound can serve as a key intermediate in the synthesis of more complex drug candidates. The Boc group allows for the selective modification of other parts of the molecule before its removal to reveal the free amine, which can then be further functionalized.

-

Fragment-Based Drug Discovery: The chloro-hydroxypyridine core could be of interest in fragment-based drug discovery, where small molecular fragments are screened for their ability to bind to a biological target.

The presence of a halogenated pyridine ring is a common feature in many pharmaceuticals, as the halogen can modulate the compound's pharmacokinetic and pharmacodynamic properties. [1][2]Similarly, the carbamate linkage is a well-established functional group in drug design, often used to improve a compound's stability and bioavailability. [3]

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.

-

tert-Butyl Protons: A singlet integrating to nine protons, characteristic of the tert-butyl group, would be expected in the upfield region of the spectrum.

-

NH Proton: A broad singlet for the carbamate N-H proton.

-

OH Proton: A broad singlet for the hydroxyl proton.

¹³C NMR:

-

Pyridine Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment created by the substituents.

-

Carbamate Carbonyl: A signal in the downfield region, typical for a carbonyl carbon.

-

tert-Butyl Carbons: Two signals corresponding to the quaternary and methyl carbons of the tert-butyl group.

IR Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carbamate.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Conclusion

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a valuable chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its well-defined structure, featuring a strategically functionalized pyridine ring and a versatile protecting group, makes it a compound of interest for researchers in these fields. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

References

- Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 117-153.

- Ravindar, L., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

Sources

- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. tert-Butyl carbamate [webbook.nist.gov]

- 3. tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}-5-[(2E)-3-{4-[2-(morpholin-4-yl)ethyl]phenyl}prop-2-en-1-yl]-1-phenylpentan-2-yl]carbamate | C41H53N3O6 | CID 5327542 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate solubility data

An In-Depth Technical Guide to the Solubility of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with obstacles, with poor physicochemical properties being a leading cause of attrition.[5] Among these properties, aqueous solubility is arguably one of the most significant gatekeepers of success.[3] A drug must be in a dissolved state to be absorbed, distributed, and ultimately reach its biological target.[3][5]

Consequently, compounds with insufficient solubility often exhibit:

-

Low and Erratic Bioavailability: Inconsistent absorption from the gastrointestinal tract leads to unpredictable plasma concentrations.[4]

-

Formulation Challenges: Requiring complex and often costly formulation strategies to achieve therapeutic concentrations.[1]

-

Compromised In Vitro Assays: Precipitation of the compound in assay media can lead to inaccurate and misleading biological data.[5][6]

Early and accurate assessment of solubility is therefore not just a routine measurement but a strategic imperative.[7] It allows for the early identification of problematic candidates, guides medicinal chemistry efforts toward molecules with more favorable properties, and informs the selection of appropriate formulation strategies.[8] This guide focuses on providing the necessary tools to thoroughly evaluate the solubility profile of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

Physicochemical Profile and Structural Analysis

To understand the solubility behavior of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, we must first analyze its structural features.

| Property | Value | Source |

| IUPAC Name | tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate | N/A |

| CAS Number | 1609402-46-1 | [9] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | N/A |

| Molecular Weight | 244.68 g/mol | N/A |

Key Structural Features Influencing Solubility:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen can act as a hydrogen bond acceptor and can be protonated at low pH, which would significantly increase aqueous solubility.

-

Chloro Group (-Cl): An electron-withdrawing and lipophilic substituent that generally decreases aqueous solubility.

-

Hydroxyl Group (-OH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to enhance water solubility.

-

tert-Butyl Carbamate (-NHBoc): A bulky, lipophilic protecting group. The tert-butyl moiety, in particular, contributes significantly to the molecule's nonpolar surface area, which is likely to be a primary driver of low aqueous solubility. The carbamate group itself has some polar character but is sterically hindered.

The interplay between the hydrophilic hydroxyl group and the lipophilic chloro and tert-butyl groups will ultimately govern the molecule's solubility. It is reasonable to hypothesize that the compound will exhibit poor to moderate aqueous solubility.

Computational and Predictive Approaches to Solubility

Before embarking on resource-intensive experimental studies, in silico models can provide valuable initial estimates of solubility. These computational tools use a molecule's structure to predict its physicochemical properties.[8][10]

Quantitative Structure-Property Relationship (QSPR) Models: These models are built on large datasets of compounds with known solubilities.[10] By correlating molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimental data, machine learning algorithms can predict the solubility of new compounds.[11]

Thermodynamic Cycle-Based Predictions: More advanced methods attempt to calculate solubility from first principles by dissecting the process into discrete thermodynamic steps: the energy required to break the crystal lattice and the energy released upon solvation of the molecule.[9][10]

While these predictive models are powerful for screening large numbers of virtual compounds, they provide estimates, not definitive values.[12] Experimental validation remains essential.

Caption: Workflow for in silico solubility prediction.

Experimental Determination of Solubility

Experimental measurement is the definitive way to characterize a compound's solubility. The two most important types of solubility to measure are thermodynamic and kinetic.

Thermodynamic Solubility: The "Gold Standard" Shake-Flask Method

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[13][14] The shake-flask method is the universally recognized gold standard for this measurement.[13][14][15] It is crucial for lead optimization and formulation development.[4][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating equilibrium between the solid and solution phases.

Detailed Protocol:

-

Preparation: Add an excess of solid tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate to a series of glass vials. Ensure enough solid is present to maintain a visible slurry throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic co-solvents) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (typically 25°C or 37°C). Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is achieved by either:

-

Centrifugation: Centrifuge the sample at high speed.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter.[4]

-

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS (detailed in Section 5).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. ucd.ie [ucd.ie]

- 6. enamine.net [enamine.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. Computational methodology for solubility prediction: Application to the sparingly soluble solutes [repository.cam.ac.uk]

- 10. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Spectroscopic data for tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS No. 1609402-46-1)[1][2][3][4][5]. As a substituted hydroxypyridine derivative, this molecule holds potential as a key intermediate in the synthesis of complex chemical entities for pharmaceutical and materials science applications. Accurate structural elucidation is the cornerstone of drug discovery and development, ensuring compound identity, purity, and stability. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside validated protocols for experimental data acquisition. The predictions herein are synthesized from established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Key Features

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a multi-functionalized pyridine ring. The core structure features:

-

A pyridine ring , an aromatic heterocycle.

-

A chloro group at the 5-position, acting as an electron-withdrawing group.

-

A hydroxyl group at the 3-position, a hydrogen-bond donor and electron-donating group by resonance.

-

A tert-butoxycarbonyl (Boc) protected amine at the 2-position, a bulky protecting group crucial in multi-step synthesis.

These features create a distinct electronic and steric environment, which is reflected in its spectroscopic signature.

Caption: Molecular structure of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

Predicted Spectroscopic Data & Interpretation

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles and spectral data from analogous structures, including substituted pyridines and other Boc-protected compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the Boc group protons, and the exchangeable protons of the hydroxyl and carbamate groups.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | -OH | The phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift is influenced by the electron-donating nature of the hydroxyl group and its position on the pyridine ring[6][7]. |

| ~8.5 - 9.5 | Singlet | 1H | -NH- | The carbamate N-H proton typically appears as a singlet in this downfield region. Its broadness can vary depending on solvent and concentration. |

| ~8.0 - 8.2 | Doublet | 1H | H-6 (Pyridine) | This proton is ortho to the ring nitrogen and is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet due to coupling with H-4 (⁴J ≈ 2-3 Hz). Data from 2-amino-5-chloropyridine supports this region[8][9]. |

| ~7.4 - 7.6 | Doublet | 1H | H-4 (Pyridine) | This proton is meta to the nitrogen and will be coupled to H-6, appearing as a doublet. Its chemical shift is influenced by the adjacent chloro and hydroxyl groups. Chemical shifts for 3-hydroxypyridine provide a basis for this prediction[10][11]. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This is a highly characteristic signal for a Boc protecting group, typically found between 1.2 and 1.6 ppm[12][13]. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 - 155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is expected in this region, which is typical for urethanes[14]. |

| ~145 - 150 | C-3 (C-OH) | The carbon bearing the hydroxyl group is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| ~140 - 145 | C-5 (C-Cl) | The carbon attached to the chlorine atom will be downfield. The chemical shifts of pyridine carbons are known to be C2: 150; C3: 124; C4: 136 ppm, and substituents alter these values predictably[15]. |

| ~138 - 142 | C-2 (C-NH) | The carbon atom attached to the carbamate nitrogen is expected to be downfield, influenced by both the nitrogen and the aromatic ring system. |

| ~125 - 130 | C-6 | This CH carbon is adjacent to the ring nitrogen, leading to a downfield shift compared to benzene. |

| ~120 - 125 | C-4 | This CH carbon's chemical shift is influenced by its position relative to the various substituents on the ring. |

| ~80 - 82 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is characteristically found in this region[12][16]. |

| ~28 - 29 | -C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group will give a single, strong signal in this upfield region, a hallmark of the Boc group[13][16]. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data (Solid Phase, KBr)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200 - 3500 | O-H Stretch (broad) | Hydroxyl (-OH) | A broad and strong absorption in this region is characteristic of a hydrogen-bonded hydroxyl group, typical for phenols[6][7][17][18][19]. |

| ~3100 - 3300 | N-H Stretch | Carbamate (-NH-) | The N-H stretching vibration of the secondary carbamate is expected in this region. |

| ~3000 - 3100 | C-H Stretch (aromatic) | Pyridine Ring | Weak to medium absorptions corresponding to the C-H bonds on the aromatic ring. |

| ~2850 - 2980 | C-H Stretch (aliphatic) | tert-Butyl Group | Absorptions corresponding to the C-H bonds of the methyl groups in the Boc moiety. |

| ~1690 - 1720 | C=O Stretch (strong) | Carbamate | A strong, sharp peak in this region is a definitive indicator of the carbamate carbonyl group. The exact position can be influenced by hydrogen bonding[20][21]. |

| ~1500 - 1600 | C=C & C=N Stretch | Pyridine Ring | Two or more medium to strong bands are characteristic of the aromatic ring stretching vibrations[6][18][19]. |

| ~1220 - 1280 | C-O Stretch | Phenolic C-O | The stretching vibration of the aryl C-O bond is typically stronger and at a higher frequency than in aliphatic alcohols[17][19]. |

| ~1150 - 1170 | C-O Stretch | Carbamate O-C | Asymmetric C-O-C stretching from the ester portion of the carbamate. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is invaluable for structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z Value | Assignment | Rationale |

| 245.06 / 247.06 | [M+H]⁺ (Protonated Molecule) | The molecular weight is 244.67 g/mol [1][2]. The protonated molecule [M+H]⁺ is expected as the base peak or a major peak in ESI-MS. The two peaks will appear in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). |

| 189.04 / 191.04 | [M+H - C₄H₈]⁺ (Loss of isobutene) | A very common and characteristic fragmentation pathway for Boc-protected amines is the loss of isobutene (56 Da) via a McLafferty-like rearrangement[22][23]. This results in a carbamic acid intermediate which can then be detected. |

| 145.01 / 147.01 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) or [M+H - C₄H₈ - CO₂]⁺ | This corresponds to the protonated 2-amino-5-chloro-3-hydroxypyridine fragment, resulting from the cleavage of the carbamate N-C bond or from the further fragmentation of the m/z 189/191 ion by loss of CO₂ (44 Da). The mass spectrum of 2-amino-5-chloropyridine shows a molecular ion at m/z 128.56[24], and protonation would lead to a higher mass. |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) | The tert-butyl cation is a very stable carbocation and its formation is a common fragmentation pathway for compounds containing a tert-butyl group[25]. This fragment is often prominent in the mass spectrum. |

Experimental Protocols & Methodologies

To obtain high-quality spectroscopic data, adherence to standardized protocols is essential. The following sections detail recommended procedures for the characterization of tert-butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate.

General Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (≥95% as determined by HPLC or qNMR) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose high-purity deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃) and spectroscopic grade solvents for IR and MS (e.g., KBr for solid-state IR, HPLC-grade acetonitrile/water for LC-MS).

-

Moisture Control: The compound has hydroxyl and N-H groups, making it potentially hygroscopic. Handle and store the compound in a desiccator to minimize water content, which can interfere with IR and NMR analysis.

Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Acquisition Time: Use an acquisition time of at least 2 seconds for good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Spectral Width: Set a spectral width of approximately 240 ppm.

-

Acquisition Time: Use an acquisition time of ~1 second.

-

Relaxation Delay (d1): Use a longer relaxation delay (2-5 seconds) to ensure proper relaxation of all carbons, especially quaternary carbons.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Acquiring FT-IR Spectra

-

Method: For a solid sample, the KBr (potassium bromide) pellet method is recommended for high-quality spectra.

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Acquiring Mass Spectra

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is the preferred method for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, then dilute further to ~1-10 µg/mL with the mobile phase.

-

LC-MS Parameters:

-

Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity entering the mass spectrometer.

-

Ionization Mode: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Fragmentation (MS/MS): Perform tandem MS (MS²) on the [M+H]⁺ ion to obtain characteristic fragment ions for structural confirmation.

-

Workflow for Spectroscopic Characterization

The logical flow of experiments is crucial for the efficient and definitive characterization of a newly synthesized compound.

Caption: A standard workflow for the spectroscopic characterization of a novel chemical entity.

Conclusion